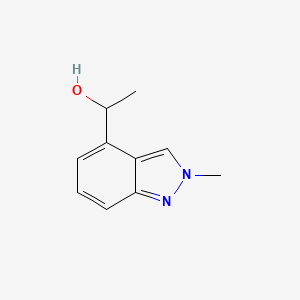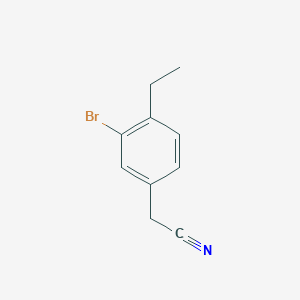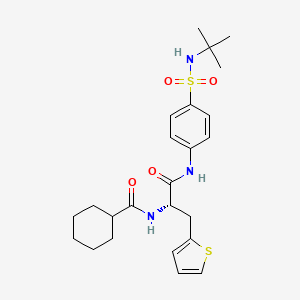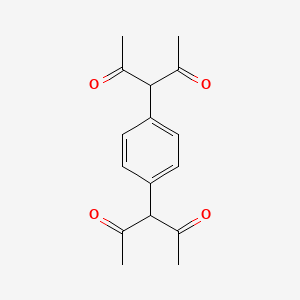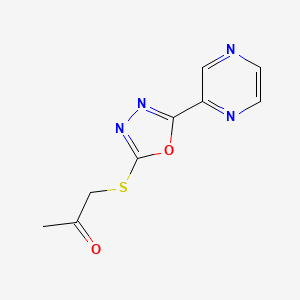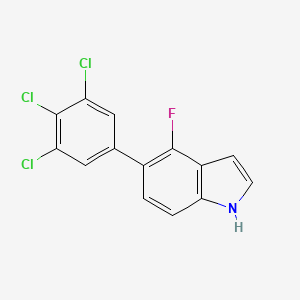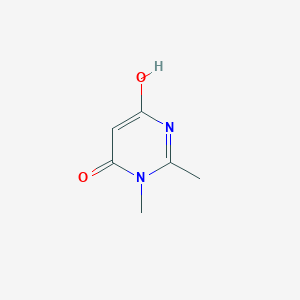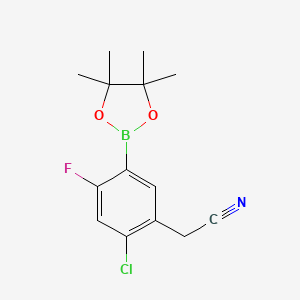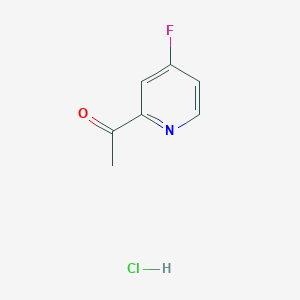
5-(Hydrazinylmethyl)-2-isopropylthiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Hydrazinylmethyl)-2-isopropylthiazole is a heterocyclic compound that features a thiazole ring substituted with a hydrazinylmethyl group and an isopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydrazinylmethyl)-2-isopropylthiazole typically involves the reaction of 2-isopropylthiazole with hydrazine derivatives. One common method is the nucleophilic substitution reaction where 2-isopropylthiazole is treated with hydrazine hydrate under reflux conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-(Hydrazinylmethyl)-2-isopropylthiazole undergoes various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions, including acidic or basic environments.
Major Products
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazones or other reduced forms.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5-(Hydrazinylmethyl)-2-isopropylthiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-(Hydrazinylmethyl)-2-isopropylthiazole involves its interaction with various molecular targets. The hydrazinyl group can form hydrogen bonds and interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The thiazole ring can also participate in π-π stacking interactions, enhancing its binding affinity to biological targets.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(Hydrazinylmethyl)-2-methylthiazole
- 5-(Hydrazinylmethyl)-2-ethylthiazole
- 5-(Hydrazinylmethyl)-2-propylthiazole
Uniqueness
5-(Hydrazinylmethyl)-2-isopropylthiazole is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can lead to differences in reactivity and biological activity compared to its methyl, ethyl, or propyl analogs.
Propiedades
Fórmula molecular |
C7H13N3S |
|---|---|
Peso molecular |
171.27 g/mol |
Nombre IUPAC |
(2-propan-2-yl-1,3-thiazol-5-yl)methylhydrazine |
InChI |
InChI=1S/C7H13N3S/c1-5(2)7-9-3-6(11-7)4-10-8/h3,5,10H,4,8H2,1-2H3 |
Clave InChI |
ZAIHDCMLJBMGOF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NC=C(S1)CNN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Methyl-N-[2-(methylamino)ethyl]propanamide](/img/structure/B13118973.png)
